Selpercatinib

Vue d'ensemble

Description

Applications De Recherche Scientifique

Selpercatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the treatment of RET-driven non-small cell lung cancer, medullary thyroid cancer, and other thyroid cancers . Its efficacy in these cancers has been demonstrated in various clinical trials, making it a valuable tool in oncology research .

Mécanisme D'action

- Enhanced RET oncogene expression is a hallmark of many cancers, and Selpercatinib selectively inhibits this pathway .

- By inhibiting RET, it blocks the abnormal protein signals that drive cancer cell multiplication, thus slowing or stopping cancer cell spread .

- Impact on Bioavailability : Food increases bioavailability, so it’s recommended to take with a meal .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Orientations Futures

Selpercatinib has shown promise in treating RET fusion-positive NSCLC and RET-mutant MTC . It has received accelerated FDA approval for these indications, and its continued approval may be contingent on future confirmatory trials . As research continues, it’s possible that new uses for this compound will be discovered.

Analyse Biochimique

Biochemical Properties

Selpercatinib exhibits enhanced specificity for RET tyrosine kinase receptors (RTKs) over other RTK classes . It interacts with RET tyrosine kinase receptors, inhibiting their activity and thereby blocking downstream signals for proliferation and survival . This compound is a substrate of CYP 3A4 .

Cellular Effects

This compound influences cell function by inhibiting RET tyrosine kinase activity and signaling . This inhibition affects various types of cells, including those of the nervous systems, genitourinary system, neuroendocrine tissues, and hematopoietic stem cells . It also impacts tumor cells expressing oncogenic RET fusions, RET activating point mutations, or overexpressing wildtype RET .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding at the active site of the RET kinase . It inhibits the activity of constitutively dimerized RET fusion proteins and activated point mutants . This inhibition blocks downstream signals for proliferation and survival .

Temporal Effects in Laboratory Settings

In a phase 3 trial, this compound showed durable efficacy with mainly low-grade toxic effects in patients with medullary thyroid cancer . The effects of this compound were observed over time, with the majority of responders demonstrating responses of at least 6 months .

Metabolic Pathways

This compound is predominantly metabolized in the liver by CYP3A4 . It is primarily recovered in feces (69%, 14% unchanged) and urine (24%, 12% unchanged) .

Subcellular Localization

The exact subcellular localization of this compound is not explicitly stated in the available literature. As a kinase inhibitor, this compound is known to bind at the active site of the RET kinase, which is a receptor tyrosine kinase located on the cell surface . This suggests that this compound interacts with its target on the cell membrane, although it may also be internalized into the cell to exert its effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du Selpercatinib implique une série d'étapes de synthèse. L'une des méthodes comprend la réaction d'halogénation dans des conditions plus douces, ce qui simplifie l'opération de réaction . La voie de synthèse détaillée et les conditions de réaction sont propriétaires et souvent brevetées, ce qui les rend moins accessibles au public.

Méthodes de production industrielle : La production industrielle de this compound suit des protocoles stricts pour garantir la pureté et l'efficacité du composé. Le processus implique plusieurs étapes de synthèse, de purification et de contrôle de la qualité pour répondre aux normes réglementaires fixées par les autorités sanitaires .

Analyse Des Réactions Chimiques

Types de réactions : Le Selpercatinib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour son métabolisme et son action thérapeutique .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les agents oxydants, les agents réducteurs et divers solvants pour faciliter les réactions. Les conditions sont optimisées pour garantir un rendement et une pureté maximum du composé .

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont principalement des métabolites qui sont excrétés par l'organisme. Ces métabolites sont étudiés pour comprendre la pharmacocinétique et la pharmacodynamique du this compound .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est principalement utilisé dans le traitement du cancer du poumon non à petites cellules induit par RET, du cancer médullaire de la thyroïde et d'autres cancers de la thyroïde . Son efficacité dans ces cancers a été démontrée dans divers essais cliniques, ce qui en fait un outil précieux dans la recherche en oncologie .

Mécanisme d'action

Le this compound exerce ses effets en se liant au site de liaison de l'ATP de la kinase RET, l'empêchant de signaler en aval . Cette inhibition de l'activité de la kinase RET perturbe les voies de signalisation qui favorisent la croissance et la survie des cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la voie de la kinase de protéine activée par le mitogène (MAPK) et la voie de la kinase phosphoinositide 3 (PI3K) .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires au Selpercatinib comprennent le pralsetinib, le vandetanib et le cabozantinib . Ces composés ciblent également la kinase RET mais diffèrent en termes de spécificité et de profils d'effets secondaires.

Unicité : Le this compound est unique en raison de sa haute spécificité pour la kinase RET, ce qui réduit les effets hors cible et les toxicités associées . Cette spécificité en fait un choix privilégié pour les patients atteints de cancers induits par RET, offrant un meilleur profil de sécurité par rapport aux autres inhibiteurs de multikinases .

Propriétés

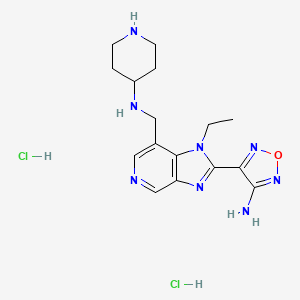

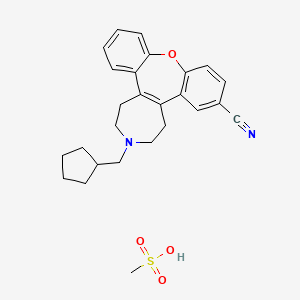

IUPAC Name |

6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIOFHFUYBLOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026442 | |

| Record name | Selpercatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Selpercatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Rearranged during transfection (RET) is a transmembrane receptor tyrosine kinase containing extracellular, transmembrane, and intracellular domains whose activity is required for normal kidney and nervous system development. Constitutive RET activation is primarily achieved through chromosomal rearrangements producing 5' fusions of dimerizable domains to the 3' _RET_ tyrosine kinase domain, such as _KIF5B-RET_ and _CCDC6-RET_, resulting in constitutive dimerization and subsequent autophosphorylation. Constitutive activation leads to increased downstream signalling and is associated with tumour invasion, migration, and proliferation. Selpercatinib is a direct RET kinase inhibitor, exhibiting IC50 values between 0.92 and 67.8 nM depending on the exact _RET_ genotype. Information based on natural as well as induced resistance mutations and molecular modelling suggests that selpercatinib directly inhibits RET autophosphorylation by competing with ATP for binding. Various single amino acid mutations at position 810 inhibit selpercatinib binding without significantly altering ATP binding, potentially leading to treatment failures. Selpercatinib is also reported to inhibit other tyrosine kinase receptors, including VEGFR1, VEGFR3, FGFR1, FGFR2, and FGFR3, at clinically relevant concentrations. The significance of these effects is not well studied. | |

| Record name | Selpercatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2152628-33-4 | |

| Record name | Selpercatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2152628334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selpercatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selpercatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELPERCATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEGM9YBNGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

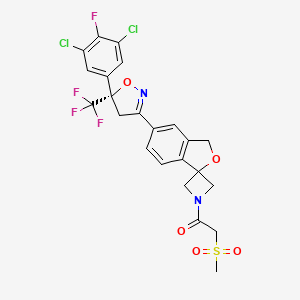

![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)